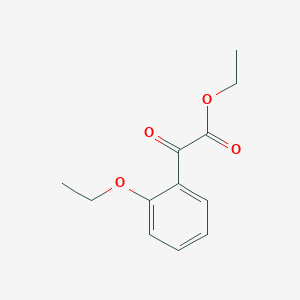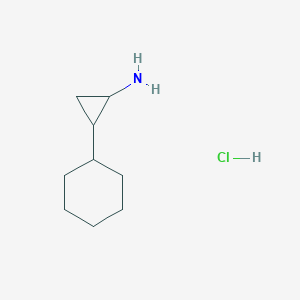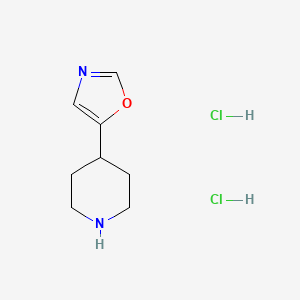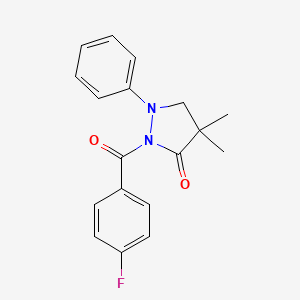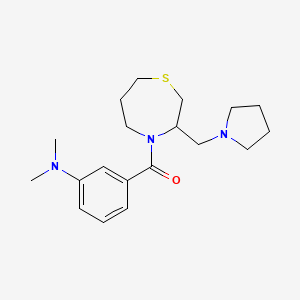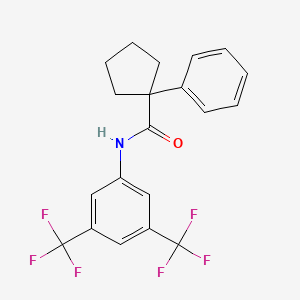
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTF is a member of the formamide family, which has been extensively studied for their biological activities. In
作用機序
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been found to have anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has also been shown to have low toxicity, which makes it a potential candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide. One of the potential applications of this compound is in the development of new anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Another potential application of this compound is in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs for the treatment of cancer. In addition, further research could be conducted to improve the solubility of this compound, which would make it easier to use in various experiments.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
合成法
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can be synthesized using various methods, including the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with phenylcyclopentylamine in the presence of a base. Another method involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with phenylcyclopentylamine in the presence of a coupling agent. The synthesis of this compound is relatively straightforward and can be achieved in high yields.
科学的研究の応用
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6NO/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-17(28)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSMXUNIORBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

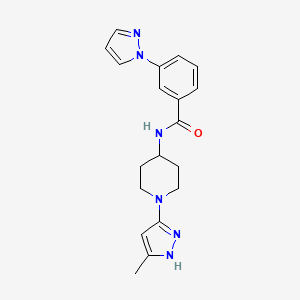
![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)
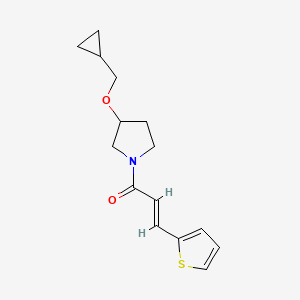
![2-(2,4-Dichlorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2618998.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2618999.png)
![2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol](/img/structure/B2619000.png)
![N-(4-chlorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2619001.png)
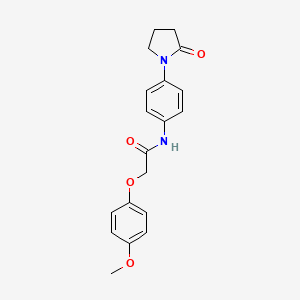
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)
